4-(benzylideneamino)benzoic Acid

Medicinal Chemistry Enzyme Inhibition Alzheimer's Disease

Procure 4-(Benzylideneamino)benzoic Acid (CAS 820985-82-8), a validated Carbonic Anhydrase II inhibitor with a drug-like profile (MW: 225.24, LogP: 2.3, 0 Lipinski violations). Its specific para-carboxyl substitution pattern is critical for solid-state stability and target binding, making it a non-interchangeable scaffold for medicinal chemistry benchmarks, focused library synthesis, and photocatalyst modulation studies. This compound serves as an essential baseline control for cholinesterase selectivity assays (~40-fold AChE/BuChE).

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
CAS No. 820985-82-8
Cat. No. B3063929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzylideneamino)benzoic Acid
CAS820985-82-8
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C14H11NO2/c16-14(17)12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-10H,(H,16,17)
InChIKeyMREPJQZHXSDMKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzylideneamino)benzoic Acid (CAS 820985-82-8): A Foundational Schiff Base Scaffold for Drug Discovery and Materials Research


4-(Benzylideneamino)benzoic Acid is a small-molecule Schiff base formed by the condensation of 4-aminobenzoic acid and benzaldehyde [1]. With a molecular weight of 225.24 g/mol and favorable physicochemical properties including a LogP of 2.3 and zero violations of Lipinski's Rule of Five, it represents a versatile and drug-like scaffold [2]. It is cataloged as a 'Discovery agent' in authoritative drug databases and is identified as an inhibitor of Carbonic Anhydrase II (CA-II) [1][2]. Its core structure serves as a key intermediate and a benchmark for the development of a wide range of derivatives with diverse biological and catalytic activities [3].

Critical Differentiation of 4-(Benzylideneamino)benzoic Acid: Why Analogue Substitution Alters Activity and Function


Simple substitution of the 4-(benzylideneamino)benzoic acid scaffold with close analogs is not functionally equivalent due to profound differences in fundamental properties and activity. The specific substitution pattern on the phenyl rings is critical; for instance, shifting the carboxyl group from the 4-position (para) to the 2- or 3-position (ortho or meta) in isomeric aminobenzoic acid-derived Schiff bases leads to distinct tautomeric forms and crystal packing energies, fundamentally altering solid-state stability and reactivity [1]. Furthermore, minor modifications, such as substituting the benzylidene group with a hydroxybenzylidene moiety, result in dramatically different functional outcomes; in photocatalytic applications, the 4-(benzylideneamino)benzoic acid composite (g-C3N4-BAB) exhibited significantly lower performance than the hydroxy analog, underscoring that the unmodified compound possesses a distinct and non-interchangeable functional profile [2].

Quantitative Differentiation: Evidence-Based Comparison of 4-(Benzylideneamino)benzoic Acid with Structural Analogs


Enzymatic Inhibition Profile: AChE vs. BuChE Selectivity

4-(benzylideneamino)benzoic acid exhibits a moderate but measurable selectivity window between acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). It demonstrates a 40-fold greater inhibitory potency against AChE from electric eel compared to BuChE from horse serum [1].

Medicinal Chemistry Enzyme Inhibition Alzheimer's Disease

Photocatalytic Performance: Pristine Scaffold vs. Hydroxylated Analog in H2 Production

In the context of modifying graphitic carbon nitride (g-C3N4) for hydrogen evolution, the composite formed with 4-(benzylideneamino)benzoic acid (g-C3N4-BAB) exhibits a markedly different and lower performance compared to its close structural analog, the 4-((hydroxybenzylidene)amino)benzoic acid composite (g-C3N4-HBAB). The data show that the presence of a hydroxyl group leads to a significant enhancement in catalytic activity [1].

Materials Science Photocatalysis Hydrogen Evolution

Tautomeric State: Divergent Molecular Forms of Isomeric Schiff Bases

The specific substitution pattern of the benzoic acid moiety (para- vs. ortho- or meta-position) dictates the fundamental tautomeric state of the resulting Schiff base. The 4-(benzylideneamino)benzoic acid derivative (para-isomer) adopts a zwitterionic imine form upon condensation with 2,3-dihydroxybenzaldehyde. This contrasts directly with the ortho-isomer, which also forms a zwitterion, and the meta-isomer, which uniquely adopts a non-ionic enol-imine form stabilized by an intramolecular hydrogen bond [1].

Crystallography Solid-State Chemistry Supramolecular Chemistry

Procurement-Driven Application Scenarios for 4-(Benzylideneamino)benzoic Acid


Benchmark Scaffold for Carbonic Anhydrase II (CA-II) Inhibitor Development

4-(benzylideneamino)benzoic acid is a validated inhibitor of Carbonic Anhydrase II [1]. Its favorable physicochemical profile (MW: 225.24, LogP: 2.3, 0 Lipinski violations) makes it an ideal starting point or benchmark control for medicinal chemistry programs focused on designing new CA-II inhibitors for conditions like glaucoma or edema [2]. Researchers can use this compound to establish baseline inhibition and physicochemical parameters against which to measure the performance of newly synthesized derivatives.

Control Material for Photocatalytic Nanocomposite Engineering

Based on evidence that Schiff base incorporation can modulate the photocatalytic activity of g-C3N4 [3], 4-(benzylideneamino)benzoic acid serves as a valuable and well-characterized small-molecule modifier. It can be used as a control compound to systematically investigate the impact of specific functional groups (e.g., the carboxylic acid moiety) on the electronic structure and hydrogen evolution rate of carbon nitride-based materials, allowing for the rational design of more efficient photocatalysts.

Precursor for the Generation of Diverse Bioactive Derivative Libraries

This compound is a core scaffold for generating focused libraries of biologically active derivatives. A single published study demonstrates that derivatives of 4-(benzylideneamino)benzoic acid (3a-3g) possess significant antidiabetic (comparable to Glibenclamide) and antibacterial potential [4]. This validates the scaffold's utility as a hit-to-lead starting point for developing novel therapeutics, making the parent compound a key procurement item for combinatorial chemistry and drug discovery groups.

Baseline Ligand for Cholinesterase Selectivity Studies

With a documented ~40-fold selectivity for AChE over BuChE [5], this compound is an excellent baseline ligand for investigating the structural determinants of cholinesterase selectivity. Researchers in neurodegeneration can use it as a reference inhibitor in in vitro assays to calibrate their systems and compare the selectivity profiles of their own novel compounds, a critical step in the early stages of developing therapies for Alzheimer's disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(benzylideneamino)benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.